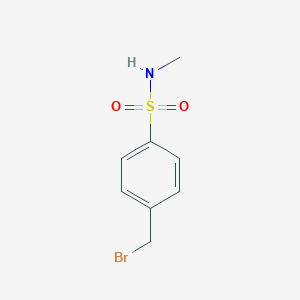

4-(Bromomethyl)-N-methylbenzenesulfonamide

Übersicht

Beschreibung

4-(Bromomethyl)-N-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a methylsulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-N-methylbenzenesulfonamide .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide typically involves nucleophilic substitution reactions. The compound can be synthesized from 4-bromomethylbenzenesulfonyl chloride through reaction with ammonia or other amines, which results in the formation of the sulfonamide linkage. The following table summarizes key synthetic routes:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with ammonia | 4-bromomethylbenzenesulfonyl chloride + NH₃ | Room temperature, overnight | High yield |

| Nucleophilic substitution with amines | 4-bromomethylbenzenesulfonyl chloride + amine | Varies (e.g., THF, dioxane) | Moderate to high yield |

Antibacterial Properties

Like many sulfonamides, this compound exhibits notable antibacterial properties. Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for folate production. This mechanism makes them effective against a range of bacterial infections.

Antitumor Activity

Research indicates that compounds similar to this compound have potential antitumor effects by inhibiting enzymes critical for cell proliferation. For instance, it has been reported that related sulfonamides can inhibit aminoimidazole carboxamide ribonucleotide formyl transferase (AICARFT), an enzyme involved in purine biosynthesis essential for cancer cell growth .

Inhibition of Carbonic Anhydrases

Recent studies have identified sulfonamides as effective inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and fluid balance. Inhibitors targeting mitochondrial CAs have shown promise in treating conditions like diabetic cerebrovascular pathology .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on CXCR4 Inhibition : A series of sulfonamides were synthesized to inhibit the CXCR4 receptor, which plays a significant role in cancer metastasis. The lead compound exhibited subnanomolar potency in inhibiting CXCR4/CXCL12 interactions, highlighting the potential of sulfonamides in cancer treatment .

- Antimicrobial Efficacy : A comparative study evaluated various sulfonamides for their antibacterial activity against clinical isolates of bacteria. The findings indicated that structurally similar compounds to this compound demonstrated significant inhibition against resistant strains.

Future Directions and Research Opportunities

The ongoing exploration of this compound and its derivatives presents numerous avenues for future research:

- Designing Selective Inhibitors : Future studies may focus on modifying the structure of this compound to enhance selectivity and potency against specific biological targets such as CAs or cancer-related pathways.

- Exploring Anti-inflammatory Properties : Given the known anti-inflammatory effects of sulfonamides, further investigation into their mechanisms could reveal new therapeutic applications.

- Development of Combination Therapies : Combining this compound with other therapeutic agents may enhance efficacy against multi-drug resistant pathogens or tumors.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-N-methylbenzenesulfonamide primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

4-(Bromomethyl)benzenesulfonamide: Lacks the N-methyl group, resulting in different reactivity and applications.

4-(Chloromethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and reaction conditions.

Uniqueness: 4-(Bromomethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the bromomethyl and N-methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-(Bromomethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a bromomethyl group attached to a benzenesulfonamide structure, which is known to influence its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₀BrNO₂S

- Molecular Weight : 164.14 g/mol

- Chemical Structure : The compound features a bromomethyl group (-CH₂Br) and a methyl group (-CH₃) attached to a benzenesulfonamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases and kinases, which are crucial for numerous physiological processes. The sulfonamide group can act as a competitive inhibitor by mimicking the substrate or co-factor required for enzyme activity.

- Receptor Interaction : The compound may also interact with chemokine receptors such as CXCR4, which plays a significant role in cancer metastasis. Studies have shown that related sulfonamides can effectively block the CXCR4/CXCL12 interaction, thereby inhibiting tumor cell migration and invasion .

Antitumor Activity

The compound's ability to inhibit CXCR4 suggests potential applications in oncology. In vitro studies have shown that sulfonamides can significantly reduce tumor cell invasiveness and proliferation by interfering with signaling pathways involved in metastasis .

Case Studies and Research Findings

- CXCR4 Inhibition : A study synthesized various aryl sulfonamides, including derivatives of this compound, assessing their ability to inhibit CXCR4. The lead compounds exhibited subnanomolar potency in binding assays, demonstrating significant potential as cancer therapeutics .

- Antimicrobial Properties : Another investigation into structurally similar compounds highlighted their broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group may enhance membrane permeability, facilitating greater antimicrobial activity .

- Safety Profile : Toxicity assessments conducted on related sulfonamides indicate that they possess favorable safety profiles at therapeutic concentrations. This is crucial for their development as viable pharmaceutical agents .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | CXCR4 Inhibition | <10 | High potency in binding assays |

| 3-Aminocarbonyl-1,6-dimethyl-pyridinium Iodide | Antimicrobial | N/A | Exhibits antimicrobial properties |

| Selenides with Benzenesulfonamide Moieties | Carbonic Anhydrase Inhibition | N/A | Potential for mitochondrial selectivity |

Eigenschaften

IUPAC Name |

4-(bromomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYWHBSSCUIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434249 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148459-00-1 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.